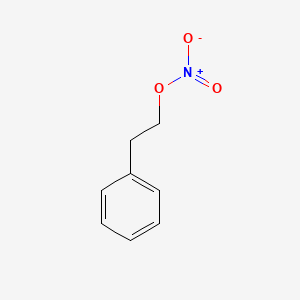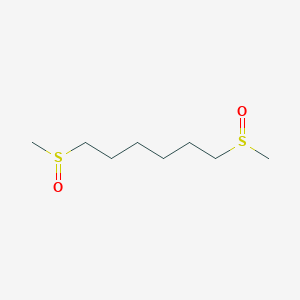
Azacyclotetradecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a complex polymer known for its unique chemical structure and properties. This compound is utilized in various industrial applications due to its stability and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of hexanedioic acid with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These methods involve the precise control of reaction parameters to maintain consistency and quality of the polymer. The use of high-efficiency reactors and advanced monitoring systems is common to optimize production .
Analyse Des Réactions Chimiques
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions involve replacing specific functional groups within the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pressures .
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and tailored chemical resistance .
Applications De Recherche Scientifique
This polymer finds extensive use in scientific research across multiple fields:
Chemistry: It is used as a precursor for synthesizing advanced materials and as a model compound for studying polymerization mechanisms.
Biology: The polymer’s biocompatibility makes it suitable for developing biomedical devices and drug delivery systems.
Medicine: It is explored for use in medical implants and tissue engineering due to its stability and compatibility with biological tissues.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form stable complexes with various molecules, influencing their behavior. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and other biomolecules, leading to its diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyamide 6,6: Known for its high strength and thermal stability.
Polyamide 12: Noted for its flexibility and resistance to chemicals.
Polyamide 6,10: Offers a balance between strength and flexibility.
Uniqueness
Hexanedioic acid, polymer with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one and 1,6-hexanediamine stands out due to its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively .
Propriétés
Numéro CAS |
26777-62-8 |
|---|---|
Formule moléculaire |
C31H62N4O6 |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
azacyclotetradecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C13H25NO.C6H16N2.C6H11NO.C6H10O4/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-13;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-12H2,(H,14,15);1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
LIPOGEIQRWJANR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCNC(=O)CCCCC1.C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
51365-12-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
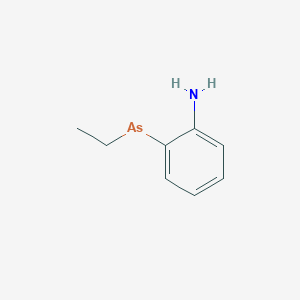
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
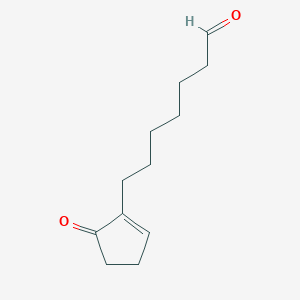
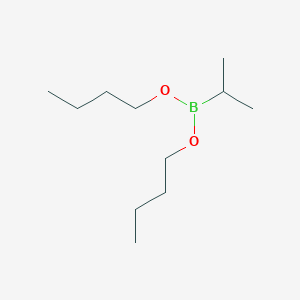
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)

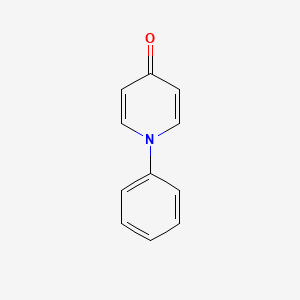
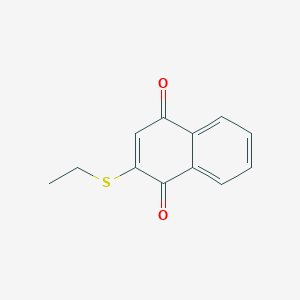

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
